molecular formula C8H6ClFO2 B1651828 6-Chloro-3-fluoro-2-methoxybenzaldehyde CAS No. 1350325-23-3

6-Chloro-3-fluoro-2-methoxybenzaldehyde

Cat. No. B1651828
CAS RN: 1350325-23-3
M. Wt: 188.58
InChI Key: KDASICDOZMKVFC-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methoxybenzaldehyde (6-C3F2MB) is an organic compound belonging to the family of benzaldehydes. It is a colorless liquid with a strong, pungent odor. It is used in a variety of applications in organic synthesis, such as the production of pharmaceuticals, fragrances, and agrochemicals. In addition, 6-C3F2MB has been used in a wide range of scientific research applications, including biochemical and physiological research.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-3-fluoro-2-methoxybenzaldehyde in lab experiments include its low cost, its ease of synthesis, and its high purity. Additionally, it is a relatively safe compound, with a low toxicity. However, there are some limitations to using 6-Chloro-3-fluoro-2-methoxybenzaldehyde in lab experiments. For example, it is not as stable as some other compounds, and it can degrade over time. Additionally, it is not as soluble in water as some other compounds, which can limit its use in certain experiments.

Future Directions

The potential future directions for 6-Chloro-3-fluoro-2-methoxybenzaldehyde research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into its stability and solubility could help to improve its usefulness in lab experiments. Finally, further research into its potential use as an inhibitor of certain enzymes and metabolic pathways could help to identify new therapeutic targets for the treatment of various diseases.

Scientific Research Applications

6-Chloro-3-fluoro-2-methoxybenzaldehyde has been used in a variety of scientific research applications, including biochemical and physiological research. In biochemical research, it has been used to study the effects of certain drugs on the human body, as well as to study the effects of certain toxins on the body. In physiological research, it has been used to study the effects of certain hormones on the body, as well as to study the effects of certain drugs on the body.

properties

IUPAC Name

6-chloro-3-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASICDOZMKVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279738
Record name 6-Chloro-3-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoro-2-methoxybenzaldehyde

CAS RN

1350325-23-3
Record name 6-Chloro-3-fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350325-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 6-chloro-3-fluoro-2-methoxybenzaldehyde following the procedures for the synthesis of 5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine from 2-chloro-3-fluoro-6-methoxybenzaldehyde, vide supra. 6-Chloro-3-fluoro-2-methoxybenzaldehyde was prepared from the known 6-chloro-2,3-difluorobenzaldehyde by reaction with sodium methoxide in methanol. 1H NMR (300 MHz, CDCl3): δ=1.78 (d, J=7.2 Hz, 3H), 3.44 (brs, 3H), 4.94 (q, J=7.2 Hz, 1H), 6.93 (dd, J=9.0, 9.0 Hz, 1H), 7.09 (dd, J=8.7, 4.5 Hz, 1H), 7.30 (s, 1H), 7.71 (d, J=1.5 Hz, 1H), 8.28 (d, J=1.5 Hz, 1H), 9.68 (brs, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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